N-(4-methylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide is a synthetic organic compound characterized by a pyrimidine ring substituted with a methyl group at the 4-position and a tetrahydrofuran ring attached to a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized via an intramolecular cyclization reaction of a suitable diol precursor under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-methylpyrimidine derivative with the tetrahydrofuran-2-carboxamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-methylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of lactones or carboxylic acids.
Reduction: The compound can be reduced at the pyrimidine ring or the carboxamide group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methyl group on the pyrimidine ring can be substituted with various functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of reduced pyrimidine derivatives or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
N-(4-methylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide is used as a building block in organic synthesis for the preparation of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has potential applications in medicinal chemistry as a scaffold for the development of new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may contribute to the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(4-methylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)tetrahydrofuran-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-(4-methylpyrimidin-2-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a tetrahydrofuran ring.
N-(4-methylpyrimidin-2-yl)tetrahydrothiophene-2-carboxamide: Similar structure but with a tetrahydrothiophene ring instead of a tetrahydrofuran ring.
Uniqueness
N-(4-methylpyrimidin-2-yl)tetrahydrofuran-2-carboxamide is unique due to the combination of its pyrimidine and tetrahydrofuran rings, which confer specific chemical and biological properties. This combination allows for unique interactions with biological targets and distinct reactivity patterns in chemical synthesis.
Properties
Molecular Formula |
C10H13N3O2 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-methylpyrimidin-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-7-4-5-11-10(12-7)13-9(14)8-3-2-6-15-8/h4-5,8H,2-3,6H2,1H3,(H,11,12,13,14) |
InChI Key |
ACNUVIPYZXFBAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.